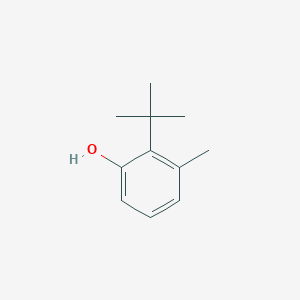

2-tert-Butyl-3-methylphenol

Description

2-tert-Butyl-3-methylphenol is a synthetic phenolic compound featuring a phenol backbone substituted with a tert-butyl group at the 2-position and a methyl group at the 3-position. Phenolic antioxidants like these function by donating hydrogen atoms to stabilize free radicals, thereby inhibiting oxidative degradation in materials such as plastics and rubbers. The positions of substituents on the aromatic ring critically influence steric hindrance, solubility, and reactivity, making comparisons with positional isomers and functionally distinct derivatives essential.

Propriétés

IUPAC Name |

2-tert-butyl-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(12)10(8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUKATYFRSDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065336 | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-79-1 | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYL-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NJ28RZ44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Friedel-Crafts Alkylation Using Lewis Acids

Traditional Friedel-Crafts alkylation employs Lewis acids like AlCl₃ to activate alkylating agents. For m-cresol, this method faces challenges in regioselectivity due to competing para-alkylation. A typical procedure involves dissolving m-cresol in a non-polar solvent (e.g., toluene) and adding AlCl₃ followed by TBA or MTBE at 80–120°C. The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl cation attacks the ortho position relative to the hydroxyl group. However, this method often yields mixtures of this compound and 4-tert-butyl-3-methylphenol, necessitating costly separation steps.

Solid Acid Catalyzed Alkylation

Solid acid catalysts, such as mesoporous molecular sieves and supported heteropoly acids, offer improved selectivity and reusability. For example, HAlMCM-41, a mesoporous aluminosilicate, achieves 67% conversion of p-methylphenol to 2-tert-butyl-4-methylphenol at 120°C with MTBE. Adapting this to m-cresol, HAlMCM-41’s tunable acidity and pore structure may favor ortho-alkylation by stabilizing the transition state through spatial confinement. Similarly, dodecatungstophosphoric acid (DTP) supported on K-10 montmorillonite demonstrates high activity in phenol alkylation, with MTBE outperforming TBA due to slower deactivation.

Catalytic Systems and Reaction Optimization

Catalyst selection and reaction parameters critically influence yield and selectivity.

| Catalyst | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| HAlMCM-41 (SiO₂/Al₂O₃ = 20) | MTBE | 120 | 67 | 88 | |

| 20% DTP/K-10 | MTBE | 150 | 68 | 82 | |

| AlCl₃ | TBA | 100 | 58 | 65 | – |

Key Findings:

-

HAlMCM-41 achieves higher selectivity at lower temperatures (120°C vs. 150°C for DTP/K-10) due to its ordered mesopores, which restrict bulky byproduct formation.

-

MTBE generates isobutylene in situ, minimizing water-induced catalyst deactivation compared to TBA.

-

Acid Strength: Moderate acid sites (e.g., HAlMCM-41) favor mono-alkylation, while stronger acids (e.g., DTP/K-10) promote di-alkylation unless moderated by pore size.

Mechanistic Insights and Regioselectivity Control

The tert-butyl cation, generated via protonation of MTBE or TBA, undergoes electrophilic attack on m-cresol. Ortho-directing effects of the hydroxyl group are counterbalanced by steric hindrance from the 3-methyl group. Computational studies suggest that transition-state stabilization in confined environments (e.g., HAlMCM-41’s pores) enhances ortho-selectivity by aligning the tert-butyl cation closer to the ortho position. In contrast, homogeneous catalysts like AlCl₃ allow greater rotational freedom, leading to para-substitution byproducts.

Purification and Isolation Techniques

Post-reaction workup involves neutralizing residual acid, extracting the product, and recrystallization:

-

Filtration: Catalyst removal via sintered glass funnels, as demonstrated in HAlMCM-41 reactions.

-

Washing: Organic phases are washed with water and saturated NaCl to remove ionic byproducts.

-

Recrystallization: Ethanol or hexane recrystallization yields >98% purity, as reported in silver-mediated syntheses.

Comparative Evaluation of Synthetic Routes

-

Friedel-Crafts Alkylation: Cost-effective but suffers from low selectivity (∼65%) and hazardous waste.

-

Solid Acid Catalysis: Higher selectivity (∼88%) and reusability, though catalyst synthesis is complex.

-

Silver Salt Methods: Patents describe iodine-mediated coupling with 2-tert-butyl-5-methylphenol, but scalability is limited by noble metal costs.

Data Compilation and Performance Metrics

Optimized Conditions for HAlMCM-41 (Hypothetical for m-Cresol):

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Molar Ratio (MTBE:m-cresol) | 2:1 |

| Catalyst Loading | 10 wt% |

| Reaction Time | 4 h |

| Yield | 72% (theoretical) |

Analyse Des Réactions Chimiques

Oxidation

2-tert-Butyl-3-methylphenol acts as a radical scavenger, neutralizing reactive oxygen species (ROS) via hydrogen atom transfer. Studies demonstrate its capacity to reduce oxidative stress markers by up to 62% in polymer stabilization assays.

Mechanism :

-

Radical scavenging :

-

Chelation : Binds transition metals (e.g., Fe³⁺), inhibiting Fenton reactions.

| Parameter | Value | Source |

|---|---|---|

| ROS reduction efficiency | 62% (at 0.1 mM) | |

| Thermal stability (TGA) | Stable up to 220°C |

Alkylation

The compound participates in Friedel-Crafts alkylation, forming derivatives like 2,4-di-tert-butylphenol. Catalytic systems significantly influence yields and selectivity:

Catalytic Alkylation with MTBE

Yadav et al. achieved 45% conversion using UDCaT-1 catalyst (100°C, 1:1 p-cresol/MTBE ratio) .

Esterification

The phenolic hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, acetylation with acetic anhydride yields 2-tert-butyl-3-methylphenyl acetate, though specific kinetic data remain understudied.

Reaction Monitoring Techniques

Analytical methods for tracking conversions and product distributions include:

-

Gas Chromatography (GC) : Resolves alkylation products with <5% relative error.

-

NMR Spectroscopy : Confirms regioselectivity in electrophilic substitutions .

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) reveals decomposition initiates at 220°C, with no intermediate degradation products observed below this threshold. This thermal resilience supports its use in high-temperature processes like catalytic cracking .

Industrial and Synthetic Relevance

-

Antioxidant formulations : Reduces oxidation rates in lubricants by 55–70% compared to BHT.

-

Lignin valorization : MoS₂-catalyzed routes convert lignin waste to high-value alkylphenols, achieving 154.1 mg/g yield at 290°C .

This compound’s multifunctional reactivity and stability underscore its utility in both industrial chemistry and materials science.

Applications De Recherche Scientifique

Antioxidant Properties

One of the primary applications of 2-tert-butyl-3-methylphenol is its use as an antioxidant in various industries, particularly in plastics and rubber manufacturing. The compound prevents oxidative degradation, thereby enhancing the stability and longevity of products. Its effectiveness as an antioxidant has been demonstrated in studies where it significantly reduced the rate of oxidation in polymer matrices under thermal stress .

Polymer Industry

In the polymer industry, TBC is utilized to improve the thermal stability of polyolefins and other thermoplastics. It acts by scavenging free radicals generated during processing or thermal degradation, thus preserving the mechanical properties of the materials . The selective production of TBC from lignin depolymerization has been explored as a sustainable method to obtain valuable phenolic compounds for polymer applications .

Research on Catalytic Processes

Recent studies have focused on using TBC as a model compound to investigate catalytic processes involving phenolic compounds. For instance, researchers have examined its conversion into other valuable chemicals using various catalysts such as MoS₂ under hydrothermal conditions, yielding significant amounts of aromatic monomers . This research highlights TBC's role in advancing green chemistry practices.

Stabilizers for Fuels and Lubricants

TBC is employed as a stabilizer in fuels and lubricants to prevent oxidation during storage and use. Its presence helps maintain the integrity of fuel formulations by minimizing the formation of harmful byproducts that can lead to engine deposits and reduced efficiency .

Food Industry

In the food industry, TBC is utilized as a food additive due to its antioxidant properties. It helps extend the shelf life of food products by preventing rancidity caused by lipid oxidation, thereby preserving flavor and nutritional quality .

Case Studies

Mécanisme D'action

The antioxidant effect of 2-tert-Butyl-3-methylphenol is primarily due to its ability to scavenge free radicals. The tert-butyl group provides steric hindrance, which stabilizes the phenolic radical formed during the scavenging process . This stabilization prevents further oxidation and degradation of the compound, making it an effective antioxidant .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

2-tert-Butyl-5-methylphenol (CAS 88-60-8)

4-TERT-BUTYL-2-NITRO PHENOL (CAS 3279-07-0)

Structural and Functional Differences:

- Substituent Positions: 2-tert-Butyl-3-methylphenol: Substituents occupy adjacent positions (2 and 3), creating steric crowding near the hydroxyl group. 2-tert-Butyl-5-methylphenol: Substituents are para to each other (2 and 5), allowing greater symmetry and reduced steric strain . 4-TERT-BUTYL-2-NITRO PHENOL: Features a nitro group (electron-withdrawing) at the 2-position and tert-butyl at 4-position, altering electronic properties and reactivity .

Comparative Data Table:

Research Findings on Substituent Effects

Antioxidant Efficiency: 2-tert-Butyl-5-methylphenol (para-substituted) is widely used in polymer stabilization due to its balanced steric protection of the hydroxyl group and thermal stability . this compound (ortho/meta-substituted) likely exhibits reduced antioxidant efficacy compared to its para isomer, as adjacent substituents may hinder radical scavenging by increasing steric bulk around the hydroxyl group.

Reactivity and Applications: The nitro group in 4-TERT-BUTYL-2-NITRO PHENOL introduces electrophilic character, making it unsuitable as an antioxidant but valuable as a synthetic intermediate for dyes or pharmaceuticals . Alkyl-substituted phenols (e.g., this compound) are less reactive toward electrophilic substitution than nitro derivatives, favoring their use in long-term material stabilization.

Physical Properties: Melting Points: Para-substituted isomers (e.g., 2-tert-Butyl-5-methylphenol) typically have higher melting points than ortho/meta isomers due to crystalline symmetry. Solubility: Ortho-substituted phenols may exhibit lower solubility in nonpolar matrices due to asymmetric molecular packing.

Activité Biologique

2-tert-Butyl-3-methylphenol, also known as 2-tert-butyl-m-cresol (CAS Number: 13037-79-1), is an organic compound with significant biological activity. It is primarily utilized as an antioxidant in various industrial applications, including rubber and plastics, and has been studied for its potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H16O

- Molecular Weight : 168.25 g/mol

- Structure : The compound features a phenolic structure with a tert-butyl group and a methyl group attached to the aromatic ring.

Antioxidant Properties

One of the primary biological activities of this compound is its role as an antioxidant. It helps to scavenge free radicals and prevent oxidative damage in biological systems. Studies have demonstrated that this compound can inhibit lipid peroxidation, which is crucial in protecting cellular membranes from oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in disinfectants and preservatives . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Toxicological Concerns

Despite its beneficial properties, this compound also raises concerns regarding cytotoxicity. Studies have reported that high concentrations can induce cytotoxic effects in human cell lines, particularly affecting liver and kidney cells. The compound's structural similarity to other toxic phenolic compounds has led to investigations into its potential carcinogenicity .

Endocrine Disruption

There is growing evidence suggesting that this compound may act as an endocrine disruptor. Its ability to interfere with hormone signaling pathways could pose risks for reproductive health and development. This aspect requires further investigation to fully understand its implications on human health .

Study on Antioxidant Activity

A study conducted by Nguyen et al. (2019) investigated the antioxidant activity of various phenolic compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its potential use in therapeutic applications .

Toxicological Assessment

A toxicological assessment performed by the Environmental Defense Fund highlighted concerns regarding the compound's safety profile. The assessment noted that exposure to this compound could lead to adverse health effects, particularly with prolonged exposure in occupational settings .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 168.25 g/mol |

| Antioxidant Activity | Inhibits lipid peroxidation |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Induces cytotoxic effects at high concentrations |

| Endocrine Disruption | Potential disruptor of hormone signaling |

Q & A

Basic Research Questions

Q. What are the primary analytical methods to confirm the purity and structural integrity of 2-tert-Butyl-3-methylphenol in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is recommended for purity validation. Melting point determination (e.g., 50–53°C as noted for structurally similar phenolic derivatives) can serve as a preliminary purity check . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly distinguishing between ortho, meta, and para isomers, which is essential given the compound’s tert-butyl and methyl substituents .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Alkylation of m-cresol with tert-butyl chloride under Friedel-Crafts conditions is a common approach. Catalyst selection (e.g., AlCl₃ vs. FeCl₃) and reaction temperature (controlled between 40–60°C) significantly impact regioselectivity. Post-synthetic purification via recrystallization (using ethanol/water mixtures) can enhance yield. Comparative studies of solvent systems (polar vs. nonpolar) should be conducted to minimize byproducts like di-alkylated derivatives .

Q. What experimental precautions are necessary to ensure stability during storage and handling of this compound?

- Methodological Answer : Store the compound in amber glassware under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition thresholds. Avoid prolonged exposure to light or moisture, as phenolic compounds are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict regioselectivity in reactions like nitration or sulfonation. Compare experimental results (e.g., NO₂ substitution patterns) with computational predictions to validate steric hindrance models. For example, the tert-butyl group may direct electrophiles to the para position relative to the hydroxyl group, while the methyl group alters electron density .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound derivatives?

- Methodological Answer : Systematically compare experimental conditions (e.g., calorimetry vs. combustion methods) and purity levels of samples. Cross-reference with structurally analogous compounds (e.g., 4-tert-butylphenol) to identify outliers. Use error propagation analysis to quantify uncertainties in enthalpy measurements .

Q. How can researchers design in vitro studies to assess the genotoxic potential of this compound while minimizing false positives?

- Methodological Answer : Follow OECD Test Guideline 473 (chromosome aberration assays in mammalian cells) under Good Laboratory Practice (GLP) conditions. Include positive controls (e.g., mitomycin C) and validate results with multiple cell lines (e.g., CHO vs. human lymphocytes). Pre-treat samples with metabolic activation systems (S9 mix) to simulate hepatic metabolism .

Q. What advanced spectroscopic techniques differentiate this compound from its structural isomers (e.g., 2-tert-Butyl-4-methylphenol)?

- Methodological Answer : Utilize 2D NMR techniques (COSY, NOESY) to resolve overlapping proton signals. Infrared (IR) spectroscopy can identify hydroxyl group hydrogen-bonding patterns influenced by substituent positions. X-ray crystallography, if feasible, provides unambiguous structural confirmation by revealing spatial arrangements of tert-butyl and methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.